2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14792083
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O3 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-[(2-methoxyphenyl)methyl]-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H21N3O3/c1-30-22-12-5-2-8-17(22)15-27-16-21(19-10-3-4-11-20(19)24(27)29)23(28)26-14-18-9-6-7-13-25-18/h2-13,16H,14-15H2,1H3,(H,26,28) |
| Standard InChI Key | OOTNMOFVENAAAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=N4 |
Introduction
2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule belonging to the isoquinoline derivatives class. Isoquinolines are renowned for their diverse pharmacological properties, making them significant in medicinal chemistry. This compound, in particular, exhibits potential as a therapeutic agent due to its structural features that may influence biological activity .
Synthesis and Characterization
The synthesis of 2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves several key steps:
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Starting Materials: Homophthalic anhydride and various amines are commonly used.
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Reaction Conditions: Refluxing in organic solvents like toluene or dichloroethane facilitates the formation of intermediates.
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Coupling Agents: HATU is often used to activate carboxylic acids for amidation.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structural integrity of the synthesized compound.
Potential Applications and Biological Activity
Isoquinoline derivatives, including this compound, are explored for their therapeutic potential due to their interactions with biological targets such as enzymes or receptors. The presence of the pyridine moiety and the amide group may contribute to its pharmacological properties.
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